molecular formula C12H15BrO B8365622 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydro-1-naphthol CAS No. 102568-22-9

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydro-1-naphthol

Cat. No. B8365622
M. Wt: 255.15 g/mol
InChI Key: LKEXJUQBNCZOFM-UHFFFAOYSA-N
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Patent
US04800212

Procedure details

A solution of 7-bromo-3,3-dimethyl-3,4-dihydro-1(2H)-naphthalenone (7.8 g) in dry ethanol (50 ml) at 0° C., was treated with sodium borohydride (1.5 g). The mixture was stirred and allowed to warm to room temperature over 18 hours, and the ethanol removed in vacuo. The residue was partitioned between ethyl acetate and water, and the organic layers were dried and evaporated to give the alcohol as a gum (7.0 g)
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][C:7]([CH3:14])([CH3:13])[CH2:8][C:9]2=[O:12])=[CH:4][CH:3]=1.[BH4-].[Na+]>C(O)C>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][C:7]([CH3:14])([CH3:13])[CH2:8][CH:9]2[OH:12])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
BrC1=CC=C2CC(CC(C2=C1)=O)(C)C
Name
Quantity
1.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethanol removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
the organic layers were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2CC(CC(C2=C1)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.